

Forensic Application Note: Mechanistic Profiling and Synthesis of N-Benzylamphetamine

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Compound of Interest

Compound Name: *Benzyl(1-phenylpropan-2-yl)amine hydrochloride*

CAS No.: *1085-43-4*

Cat. No.: *B1251268*

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Part 1: Executive Summary & Forensic Significance

In the forensic profiling of illicit amphetamine, impurity signatures provide critical intelligence regarding the synthetic route and precursor origin.^[1] While N-formylamphetamine and 4-methyl-5-phenylpyrimidine are the canonical markers of the Leuckart reaction (condensation of Phenyl-2-propanone with formamide), the presence of N-benzylamphetamine offers a deeper layer of intelligence.

N-benzylamphetamine is not a direct byproduct of the P-2-P to amphetamine conversion. Instead, it serves as a Precursor Purity Marker. Its formation necessitates the presence of benzaldehyde within the reaction matrix. Benzaldehyde is a common contaminant in P-2-P synthesized via the oxidation of ephedrine or the hydrolysis of benzyl cyanide, and it can also form via oxidative degradation of P-2-P.

Understanding the conditions that favor N-benzylamphetamine formation allows forensic chemists to:

- Back-trace precursor quality: High levels of NBA suggest "dirty" P-2-P containing benzaldehyde.
- Differentiate batches: The ratio of NBA to other impurities acts as a batch signature.
- Validate analytical methods: Using synthesized reference standards to confirm retention times and mass spectral fragmentation.

Part 2: Mechanistic Pathways (The "Benzaldehyde Vector")

The Leuckart reaction relies on the reductive amination of a ketone (P-2-P) using formic acid or ammonium formate as the hydrogen donor. The formation of N-benzylamphetamine is a secondary parasitic reaction.

The Primary Pathway (Amphetamine Production)

P-2-P reacts with formamide/ammonium formate to yield N-formylamphetamine.^[2] Acid hydrolysis then converts this intermediate to Amphetamine.

The Impurity Pathway (N-Benzylamphetamine)

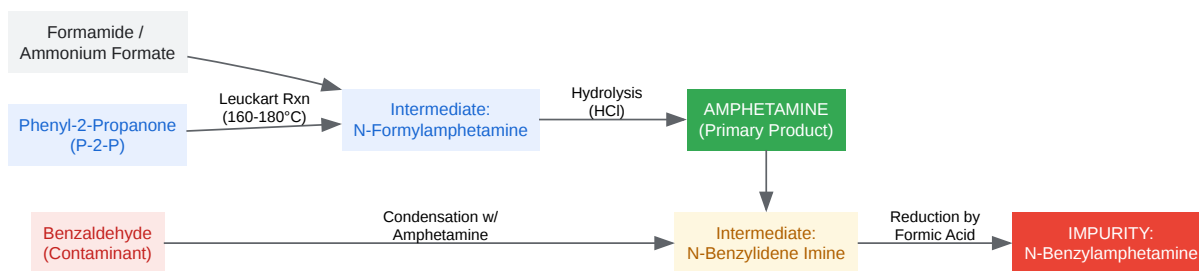
If Benzaldehyde is present (as a contaminant), it competes with P-2-P.

- Condensation: Benzaldehyde reacts with the newly formed Amphetamine (amine source) to form an Imine (Schiff Base).
- Reduction: The Leuckart conditions (Formic acid,

$T > 160^{\circ}\text{C}$) are sufficiently reducing to convert this imine into the secondary amine, N-benzylamphetamine.

Pathway Visualization

The following diagram illustrates the divergence between the main drug synthesis and the impurity formation.



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Figure 1: Mechanistic divergence in Leuckart synthesis. The presence of benzaldehyde triggers a secondary reductive amination cycle with the product (amphetamine), generating N-benzylamphetamine.

Part 3: Experimental Protocols

Safety Warning: Amphetamine is a controlled substance. The following protocols are for the synthesis of analytical reference standards by authorized personnel in licensed facilities. All procedures must comply with local DEA/Home Office regulations.

Protocol A: Targeted Synthesis of N-Benzylamphetamine Reference Standard

This method uses a clean reductive amination (Borohydride reduction) to produce a high-purity standard for GC-MS calibration. It avoids the "messy" Leuckart matrix to ensure high yield and easier purification.

Reagents:

- Amphetamine freebase (10 mmol)
- Benzaldehyde (10 mmol)
- Methanol (dry, 50 mL)
- Sodium Borohydride (NaBH₄)

) (15 mmol)

- Magnesium Sulfate (MgSO

)

Step-by-Step Methodology:

- Imine Formation:
 - In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of Amphetamine freebase in 30 mL of dry methanol.
 - Add 1.06 g (10 mmol) of Benzaldehyde dropwise while stirring.
 - Add 2 g of anhydrous MgSO
(to absorb water and drive equilibrium).
 - Stir at Room Temperature (RT) for 4 hours. Checkpoint: Solution typically turns yellow indicating imine formation.
- Reduction:
 - Cool the flask to 0°C in an ice bath.
 - Slowly add NaBH
(0.57 g, 15 mmol) in small portions over 20 minutes. (Caution: Hydrogen gas evolution).
 - Allow the mixture to warm to RT and stir for an additional 2 hours.
- Work-up:
 - Quench the reaction with 10 mL water.
 - Evaporate methanol under reduced pressure.[3]
 - Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

- Dry combined organic layers over Na
SO
and evaporate to yield crude N-benzylamphetamine oil.
- Purification (Salt Formation):
 - Dissolve the oil in minimal isopropanol.
 - Add concentrated HCl dropwise until pH < 2.
 - Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry.[3][4]

Protocol B: Leuckart "Stress Test" (Simulating Impurity Formation)

To study the impurity profile under authentic illicit conditions, this protocol simulates a "dirty" Leuckart reaction.

Conditions:

- Stoichiometry: P-2-P (1.0 eq) + Ammonium Formate (4.0 eq) + Benzaldehyde Spike (0.2 eq).
- Temperature: 165°C (Reflux).
- Duration: 4 hours.

Procedure:

- Mix P-2-P and Benzaldehyde in the reaction vessel.
- Add Ammonium Formate.
- Heat to 165°C. The reaction will bubble (CO evolution).

- After 4 hours, perform acid hydrolysis (20% HCl, reflux 1 hr) to convert N-formyl intermediates to amines.
- Basify and extract.[5]
- Result: The resulting oil will contain Amphetamine (major), N-benzylamphetamine (minor/significant), and N-formylamphetamine (trace).

Part 4: Analytical Characterization

To validate the presence of N-benzylamphetamine, compare experimental data against these standard values.

GC-MS Fragmentation Pattern (Electron Impact, 70eV)

N-benzylamphetamine (MW = 225.33 g/mol) cleaves characteristically at the C-N bond alpha to the benzyl ring.

m/z Ion	Abundance	Fragment Assignment
91	Base Peak (100%)	Tropylium ion (C H) - Characteristic of benzyl groups.
134	High (40-60%)	-Cleavage: [Ph-CH -NH=CH-CH] (Iminium ion).
225	Weak (<5%)	Molecular Ion [M] .
65	Moderate	Cyclopentadienyl cation (Derived from m/z 91).

Interpretation:

- The m/z 91 peak confirms the benzyl moiety.
- The m/z 134 peak is the diagnostic fragment separating N-benzylamphetamine from other isomers (like dibenzylamine derivatives). It represents the amphetamine nitrogen-ethyl chain retaining the benzyl group after losing the benzyl radical from the other side? Correction: The m/z 134 fragment corresponds to the N-ethyl-N-benzyl fragment? No, it corresponds to the Ph-CH

-NH=CH-CH

species formed by losing the benzyl radical from the amphetamine side?

- Correction on Fragmentation: N-benzylamphetamine structure is Ph-CH

-CH(CH

)-NH-CH

-Ph.

- Cleavage A (Benzyl side): Loss of Ph-CH

- (91)

Ion m/z 134 (Ph-CH

-CH(CH

)-NH

).

- Cleavage B (Amphetamine side): Loss of Ph-CH

-CH(CH

)• (119)

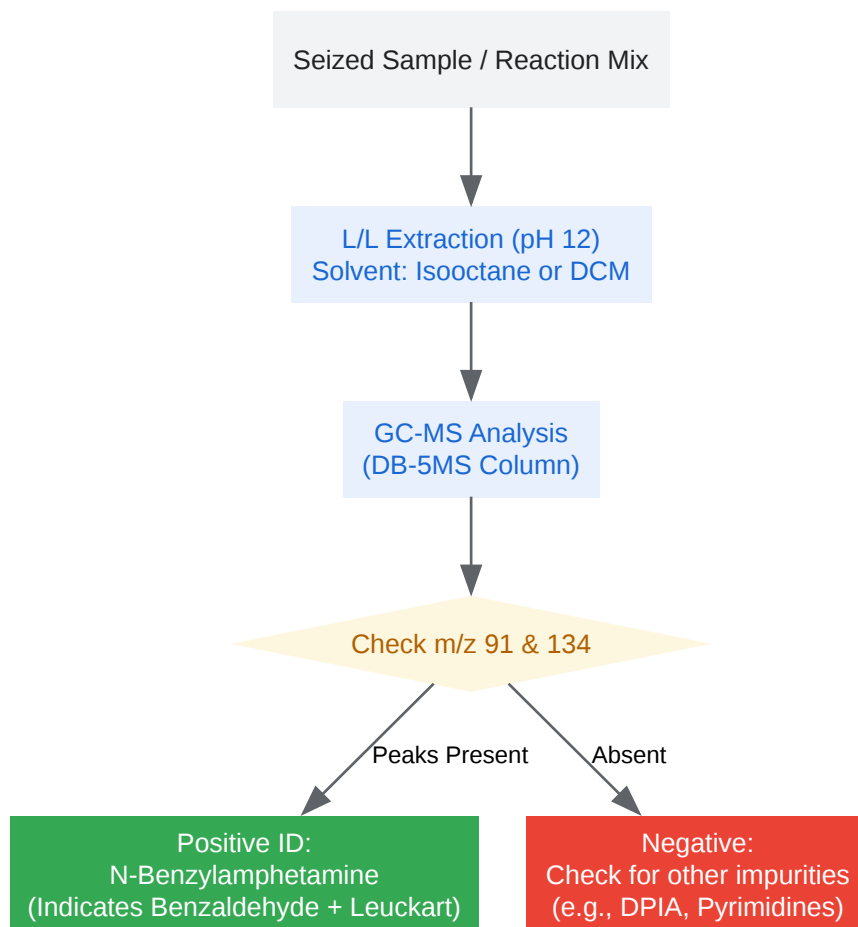
Ion m/z 106 (Ph-CH

-NH

).

- Validation: Literature cites m/z 91 (100), 134 (28), 65 (17) for N-benzylamphetamine [1].

Analytical Workflow Diagram



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Figure 2: Analytical decision tree for identifying N-benzylamphetamine in complex matrices.

Part 5: References

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